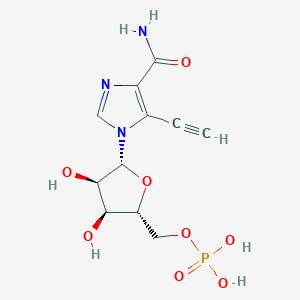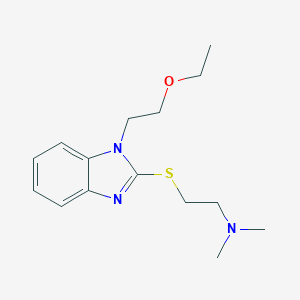
Quinuclidinyl-2-thienyl-4-bromobenzilate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quinuclidinyl-2-thienyl-4-bromobenzilate (QNB) is a potent anticholinergic drug that has been widely used in scientific research applications. QNB is a competitive inhibitor of muscarinic acetylcholine receptors, which are important targets for therapeutic drugs.
Mécanisme D'action
Quinuclidinyl-2-thienyl-4-bromobenzilate acts as a competitive inhibitor of muscarinic acetylcholine receptors, which are G protein-coupled receptors that are widely distributed throughout the body. The muscarinic acetylcholine receptor system plays an important role in various physiological processes, including regulation of heart rate, smooth muscle contraction, glandular secretion, and cognitive function. By inhibiting the function of muscarinic acetylcholine receptors, Quinuclidinyl-2-thienyl-4-bromobenzilate can cause a wide range of physiological and behavioral effects.
Biochemical and Physiological Effects:
Quinuclidinyl-2-thienyl-4-bromobenzilate has a wide range of biochemical and physiological effects. Quinuclidinyl-2-thienyl-4-bromobenzilate can cause dry mouth, blurred vision, constipation, urinary retention, tachycardia, and cognitive impairment. Quinuclidinyl-2-thienyl-4-bromobenzilate can also cause hallucinations, delirium, and psychosis at high doses. Quinuclidinyl-2-thienyl-4-bromobenzilate has been used as a model for studying the effects of anticholinergic drugs on the central nervous system and to develop new therapeutic drugs.
Avantages Et Limitations Des Expériences En Laboratoire
Quinuclidinyl-2-thienyl-4-bromobenzilate has several advantages and limitations for lab experiments. Quinuclidinyl-2-thienyl-4-bromobenzilate is a potent and selective inhibitor of muscarinic acetylcholine receptors, which makes it a useful tool for studying the muscarinic acetylcholine receptor system. Quinuclidinyl-2-thienyl-4-bromobenzilate is also relatively stable and easy to handle, which makes it a convenient tool for lab experiments. However, Quinuclidinyl-2-thienyl-4-bromobenzilate has several limitations, including its toxicity and potential for causing severe side effects at high doses. Quinuclidinyl-2-thienyl-4-bromobenzilate also has limited selectivity for different subtypes of muscarinic acetylcholine receptors, which can make it difficult to study specific receptor subtypes.
Orientations Futures
There are several future directions for research on Quinuclidinyl-2-thienyl-4-bromobenzilate. One area of research is to develop new therapeutic drugs that target specific subtypes of muscarinic acetylcholine receptors. Another area of research is to study the effects of Quinuclidinyl-2-thienyl-4-bromobenzilate on different physiological processes, such as inflammation and immune function. Finally, future research can focus on developing new methods for synthesizing Quinuclidinyl-2-thienyl-4-bromobenzilate and other anticholinergic drugs, which can improve their efficacy and reduce their toxicity.
Méthodes De Synthèse
Quinuclidinyl-2-thienyl-4-bromobenzilate can be synthesized using a multi-step chemical reaction process. The first step involves the synthesis of 2-thiophenecarboxaldehyde from thiophene-2-carboxylic acid. The second step involves the synthesis of quinuclidine from cyclohexanone and ethylamine. The third step involves the synthesis of 2-thienyl-4-bromobenzyl chloride from 2-thiophenecarboxaldehyde and 4-bromobenzyl chloride. The final step involves the reaction of quinuclidine and 2-thienyl-4-bromobenzyl chloride to produce Quinuclidinyl-2-thienyl-4-bromobenzilate.
Applications De Recherche Scientifique
Quinuclidinyl-2-thienyl-4-bromobenzilate has been widely used in scientific research applications, particularly in the field of pharmacology. Quinuclidinyl-2-thienyl-4-bromobenzilate is used as a tool to study the muscarinic acetylcholine receptor system and its role in various physiological processes. Quinuclidinyl-2-thienyl-4-bromobenzilate is also used to study the effects of anticholinergic drugs on the central nervous system and to develop new therapeutic drugs.
Propriétés
Numéro CAS |
134637-07-3 |
|---|---|
Nom du produit |
Quinuclidinyl-2-thienyl-4-bromobenzilate |
Formule moléculaire |
C19H20BrNO3S |
Poids moléculaire |
422.3 g/mol |
Nom IUPAC |
1-azabicyclo[2.2.2]octan-3-yl 2-(4-bromophenyl)-2-hydroxy-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C19H20BrNO3S/c20-15-5-3-14(4-6-15)19(23,17-2-1-11-25-17)18(22)24-16-12-21-9-7-13(16)8-10-21/h1-6,11,13,16,23H,7-10,12H2 |
Clé InChI |
JCEPJUVHFGPVHP-UHFFFAOYSA-N |
SMILES |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=C(C=C3)Br)(C4=CC=CS4)O |
SMILES canonique |
C1CN2CCC1C(C2)OC(=O)C(C3=CC=C(C=C3)Br)(C4=CC=CS4)O |
Synonymes |
2-thienyl-4-Br-QNB quinuclidinyl-2-thienyl-4-bromobenzilate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
![3-(benzyloxy)-N-[4-(isobutyrylamino)phenyl]benzamide](/img/structure/B238204.png)

![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)

![N-[4-(isobutyrylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B238233.png)


